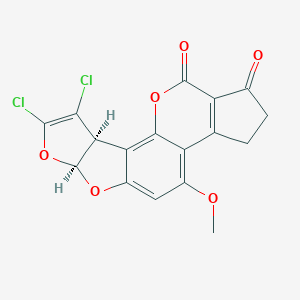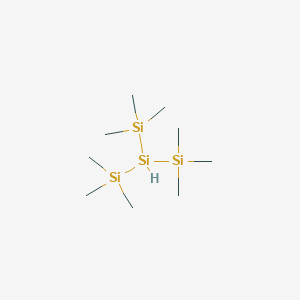
Tris(trimethylsilyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Tris(trimethylsilyl)silane is an organosilicon compound generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Synthesis Analysis
Tris(trimethylsilyl)silane was first described in the literature in 1965 . It was rediscovered in the mid-80s as a reagent by Chryssostomos Chatgilialoglu, and its synthetic capabilities were developed . The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane .Molecular Structure Analysis
The molecular structure of Tris(trimethylsilyl)silane can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis
Tris(trimethylsilyl)silane is used in hydrosilylations of carbonyls, radical reactions, reductions of acid chlorides, and carbon-halogen bonds . It acts as a mediator of radical reactions and is considered to be a non-toxic substitute for tri-n-butylstannane in radical reactions .Physical And Chemical Properties Analysis
Tris(trimethylsilyl)silane is a colorless liquid . The density of Tris(trimethylsilyl)silane is 0.806 g/cm3 .科学的研究の応用
Radical-Based Reagent in Organic Chemistry
Tris(trimethylsilyl)silane is widely used as a radical-based reagent in organic chemistry . It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions . The use of Tris(trimethylsilyl)silane allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
Reducing Agent for Xanthates
Tris(trimethylsilyl)silane serves as a radical reducing agent for xanthates . This application is particularly useful in the synthesis of various organic compounds.
Reducing Agent for Organic Halides
Organic halides can be reduced using Tris(trimethylsilyl)silane . This reduction process is an important step in many organic synthesis procedures.
Reducing Agent for Isocyanides
Isocyanides are another class of organic compounds that can be reduced using Tris(trimethylsilyl)silane . This reduction is crucial in the synthesis of a variety of organic materials.
Reducing Agent for Selenides
Tris(trimethylsilyl)silane is also used as a reducing agent for selenides . This reduction is key in the synthesis of various selenium-containing organic compounds.
Reducing Agent for Acid Chlorides
Acid chlorides can be reduced using Tris(trimethylsilyl)silane . This reduction is an essential step in many organic synthesis procedures.
Hydrosilylation of Alkenes, Alkynes, and Dialkyl Ketones
Tris(trimethylsilyl)silane is used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones . This process is important in the synthesis of various silicon-containing organic compounds.
Mediator of Sequential Radical Reactions
Tris(trimethylsilyl)silane acts as a mediator of sequential radical reactions . This role is particularly important in complex organic synthesis procedures, where multiple radical reactions need to be carried out in sequence.
作用機序
Target of Action
Tris(trimethylsilyl)silane (TTMSS) is an organosilicon compound that primarily targets xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for the hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Mode of Action
TTMSS is notable for having a weak Si-H bond, which allows it to act as a reagent to deliver hydrogen atoms . It is used as a radical reducing agent , acting as a mediator of radical reactions . It is considered to be a nontoxic substitute for tri-n-butylstannane in radical reactions .
Biochemical Pathways
The compound can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . Alternatively, the reaction of trimethylsilyl chloride and trichlorosilane in the presence of lithium delivers the silane directly . Many coordination complexes have been prepared with the hypersilyl ligand .
Pharmacokinetics
Its physical properties such as its density (0806 g/mL at 25 °C) and boiling point (82–84 °C) suggest that it could have specific ADME properties
Result of Action
The result of TTMSS’s action is the reduction of targeted compounds, such as xanthates, organic halides, isocyanides, selenides, and acid chlorides . It also results in the hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Action Environment
TTMSS is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . It is sensitive to light and reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as light and humidity .
Safety and Hazards
将来の方向性
Tris(trimethylsilyl)silane has been used in various radical-based transformations in water . The system comprising substrate, silane, and initiator (ACCN) mixed in aqueous medium at 100°C worked well for both hydrophilic and hydrophobic substrates . In the future, it could be used in more environmentally friendly chemical reactions and processes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tris(trimethylsilyl)silane involves the reaction of chlorotrimethylsilane with metallic sodium in the presence of hexamethylphosphoramide (HMPA) as a solvent and catalyst.", "Starting Materials": ["Chlorotrimethylsilane", "Metallic sodium", "Hexamethylphosphoramide (HMPA)"], "Reaction": ["Step 1: Dissolve 1 mole of chlorotrimethylsilane in 2 moles of HMPA.", "Step 2: Add 3 moles of metallic sodium to the solution while stirring.", "Step 3: Heat the mixture to 80-100°C and stir for 24-48 hours.", "Step 4: Allow the mixture to cool and filter off the precipitated sodium chloride.", "Step 5: Evaporate the solvent under reduced pressure to obtain Tris(trimethylsilyl)silane as a colorless liquid."]} } | |
CAS番号 |
1873-77-4 |
製品名 |
Tris(trimethylsilyl)silane |
分子式 |
C9H27Si4 |
分子量 |
248.66 g/mol |
IUPAC名 |
bis(trimethylsilyl)silyl-trimethylsilane |
InChI |
InChI=1S/C9H28Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3 |
InChIキー |
SCHZCUMIENIQMY-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C |
ピクトグラム |
Flammable; Irritant |
同義語 |
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does TTMSS participate in radical reactions?
A1: TTMSS acts as an efficient source of silyl radicals. Upon activation, typically by heat, light, or a radical initiator, the relatively weak Si-H bond in TTMSS undergoes homolytic cleavage, generating a tris(trimethylsilyl)silyl radical. This radical can then participate in various radical chain reactions, such as hydrogen atom transfer, addition to unsaturated bonds, and radical substitution reactions. [, ]
Q2: What makes TTMSS a desirable alternative to tributyltin hydride (TBTH) in radical reactions?
A2: While TBTH is a powerful radical mediator, its toxicity raises environmental and health concerns. TTMSS offers a significantly less toxic alternative, making it a more environmentally friendly choice for radical reactions. [, ]
Q3: How does the reactivity of the TTMSS-derived radical compare to that of traditional silyl radicals?
A3: The TTMSS-derived radical exhibits high reactivity and low selectivity in addition reactions with alkenes. This behavior results from a balance between polar and enthalpy effects. []
Q4: What is the molecular formula and weight of TTMSS?
A4: The molecular formula of TTMSS is C9H28Si4, and its molecular weight is 248.73 g/mol. []
Q5: What spectroscopic techniques are useful for characterizing TTMSS?
A5: Infrared (IR) and Raman spectroscopy are valuable tools for elucidating the vibrational structure of TTMSS and its derivatives. These techniques can provide insights into the nature of the Si-H and Si-C bonds and the influence of different substituents on the molecule. [] Electron Energy Loss Spectroscopy (EELS) combined with DFT/SCI calculations helps understand the excited states and electron attachment energies of TTMSS. []
Q6: Is TTMSS compatible with aqueous systems?
A6: While TTMSS is insoluble in water, it can participate in radical reactions conducted in aqueous media. This property expands the scope of TTMSS-mediated transformations, offering greener alternatives to traditional organic solvents. [, ]
Q7: How stable is TTMSS under ambient conditions?
A7: TTMSS exhibits slight sensitivity to oxygen and should be stored under a nitrogen atmosphere to prevent oxidation. [] Notably, TTMSS undergoes autoxidation at room temperature in the presence of molecular oxygen, yielding (Me3SiO)2Si(H)SiMe3. This reaction proceeds through a free radical chain mechanism. []
Q8: What types of reactions can TTMSS mediate?
A8: TTMSS has proven effective in mediating various radical reactions, including:
- Reductive dehalogenations: Replacing halogens with hydrogen atoms. [, ]
- Deoxygenations of alcohols: Conversion of alcohols to alkanes. [, ]
- Hydrosilylations: Addition of a Si-H bond across a multiple bond (C=C, C≡C). [, , , ]
- Cyclizations: Forming cyclic structures via intramolecular radical addition. [, , ]
- Desulfonylations: Removal of sulfonyl groups from alkenes. []
- Decyanations: Removal of cyano groups from malononitriles. []
- Alkylations: Introducing alkyl groups into heteroaromatic bases. []
Q9: How can computational chemistry contribute to understanding TTMSS reactivity?
A9: Density functional theory (DFT) calculations are valuable for:
- Estimating bond dissociation energies: Providing insights into the ease of radical generation from TTMSS and related compounds. []
- Evaluating the stability of reaction intermediates: Aiding in the understanding of reaction mechanisms and selectivity. [, ]
- Investigating the influence of substituents on reactivity: Guiding the design of new TTMSS derivatives with tailored properties. []
Q10: How do structural modifications to TTMSS affect its reactivity?
A11: While TTMSS itself is a powerful reagent, research explores derivatives to fine-tune reactivity and selectivity. For instance, introducing sterically bulky groups on the silicon atom can lead to the formation of kinetically stabilized silenes, a unique class of reactive intermediates. []
Q11: What are some essential resources for conducting research with TTMSS?
A26:
Q12: When was TTMSS first synthesized and what were the key milestones in its development as a reagent?
A12: While the exact date of the first synthesis of TTMSS is not readily available in the provided research, its recognition as a valuable reagent in organic synthesis began to emerge in the late 20th century. Key milestones include:
- Recognition as a less toxic alternative to tin hydrides: Driving its adoption in radical reactions. [, ]
- Development of new synthetic methods: Expanding the scope of TTMSS-mediated transformations. []
Q13: What are some examples of interdisciplinary applications of TTMSS?
A28:
- Material science: Synthesis of nanomaterials with potential applications in electronics and energy storage. []
- Polymer chemistry: Modification and functionalization of polymers. []
Q14: Are there any viable alternatives to TTMSS for specific applications?
A29: While TTMSS offers a less toxic alternative to tin hydrides, other silicon-based reagents, such as triethylsilane and polymethylhydrosilane (PMHS), are also employed in radical reactions. The choice of reagent depends on factors like reactivity, selectivity, and cost. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



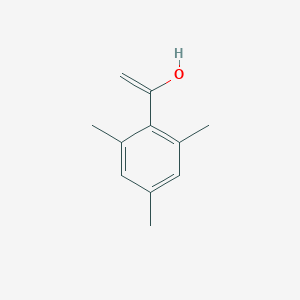
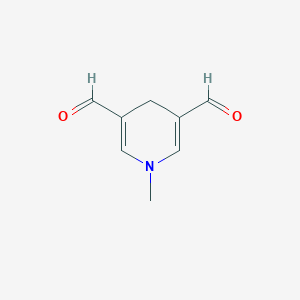

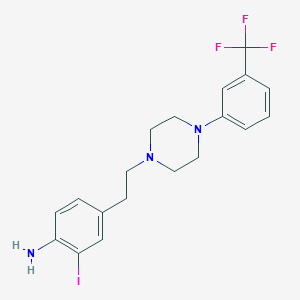
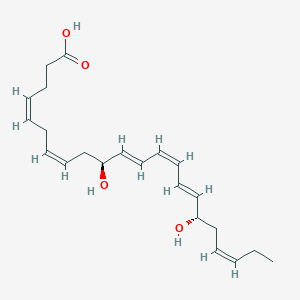

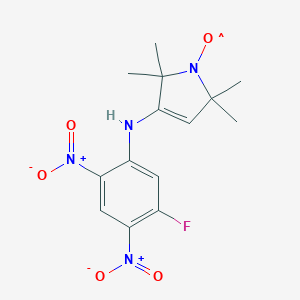
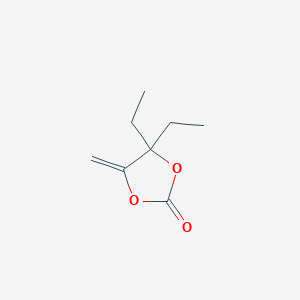
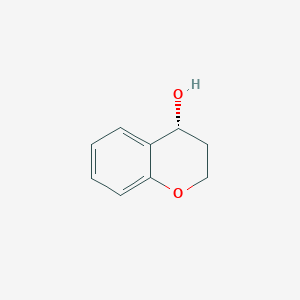
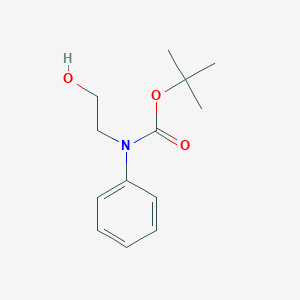
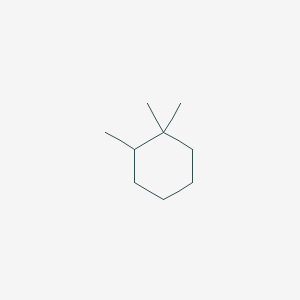
![2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B43875.png)

